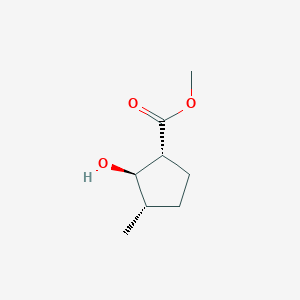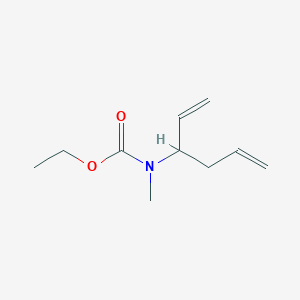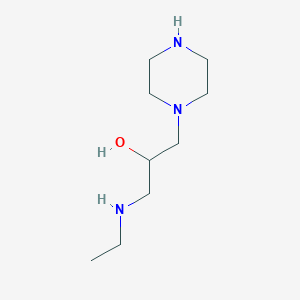
3,4-Dichloropyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloropyridine hydrochloride is a chemical compound that belongs to the class of organochlorine compounds, specifically a dichlorinated derivative of pyridine. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Synthesis Analysis
The synthesis of related chlorinated pyridines involves various strategies, including direct chlorination of pyridine derivatives, as well as more complex routes involving initial formation of functionalized pyridines followed by chlorination. For instance, novel 2-chloro-1,4-dihydropyridine derivatives were synthesized by chlorination of 2-hydroxy-1,4-dihydropyridines with phosphorus oxychloride, showcasing the versatility in approaches to chlorinate pyridine derivatives (Cho et al., 1989).
Molecular Structure Analysis
Molecular structure analysis of chlorinated pyridines, including 3,4-dichloropyridine, often utilizes techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. For example, studies have analyzed the crystal structures of related compounds to understand the geometry and electronic structure that influence their reactivity and physical properties (Al‐Refai et al., 2016).
Chemical Reactions and Properties
3,4-Dichloropyridine hydrochloride participates in various chemical reactions, including substitution reactions where the chlorine atoms can be replaced with other groups, facilitating the synthesis of a wide range of derivatives. The dichloro group also influences the electronic properties of the pyridine ring, affecting its reactivity (Barakat et al., 2015).
Applications De Recherche Scientifique
Environmental Monitoring and Toxicity Studies
Pesticide Monitoring in Water Sources : Studies on 1,3-Dichloropropene, a different chlorinated compound, emphasize the importance of monitoring pesticides in agricultural areas to assess the risk to drinking water sources. These efforts highlight the broader category of chlorinated hydrocarbons and their environmental fate (van Wesenbeeck & Knowles, 2019).
Impact of Diuron on the Environment : Diuron, another chlorinated compound, shows the potential toxic effects on non-target species and its persistence in the environment. This raises concerns about the indirect toxicity of chlorinated compounds, including 3,4-Dichloropyridine hydrochloride, through their degradation products (Giacomazzi & Cochet, 2004).
Chemical Synthesis and Applications
Synthesis of Pyranopyrimidine Scaffolds : Research into the synthesis of pyranopyrimidine scaffolds, important in medicinal chemistry, can be related to the synthesis and application of 3,4-Dichloropyridine hydrochloride in forming complex organic molecules. This highlights the role of chlorinated pyridines in pharmaceutical research (Parmar, Vala, & Patel, 2023).
Oxadiazole Compounds : The therapeutic worth of 1,3,4-Oxadiazole tailored compounds, featuring different core structures, underscores the versatility of nitrogen-containing heterocycles, akin to the research potential of 3,4-Dichloropyridine hydrochloride in drug development (Verma et al., 2019).
Mécanisme D'action
Target of Action
3,4-Dichloropyridine hydrochloride is a derivative of pyridine, which is used as an intermediate in many chemical reactions
Mode of Action
For instance, they can participate in “phosphonium salt installation”, a process used for the late-stage halogenation of complex pharmaceuticals . This process involves installing heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replacing them with halide nucleophiles .
Propriétés
IUPAC Name |
3,4-dichloropyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N.ClH/c6-4-1-2-8-3-5(4)7;/h1-3H;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSTXSORAFCZBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597812 |
Source


|
| Record name | 3,4-Dichloropyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloropyridine hydrochloride | |
CAS RN |
159732-45-3 |
Source


|
| Record name | 3,4-Dichloropyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B69364.png)






![2-[4-(Trifluoromethoxy)phenoxy]propanoic acid](/img/structure/B69374.png)

